REACTION_CXSMILES
|
[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10](I)=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C[Sn](C)(C)[C:20]1[O:21][C:22]([C:25]([O:27][CH3:28])=[O:26])=[CH:23][CH:24]=1>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH2:1]([N:8]1[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[C:10]([C:20]2[O:21][C:22]([C:25]([O:27][CH3:28])=[O:26])=[CH:23][CH:24]=2)=[N:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |^1:40,42,61,80|
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)I
|
Name
|
methyl 2-trimethylstannyl-5-furanoate
|
Quantity
|
0.17 g
|
Type
|
reactant
|
Smiles
|
C[Sn](C=1OC(=CC1)C(=O)OC)(C)C
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
9 mg
|
Type
|
catalyst
|
Smiles
|
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux overnight
|
Duration
|
8 (± 8) h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
Purification of the residue by chromatography on silica (3:7 EtOAc:cyclohexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)N1N=C(C2=CC=CC=C12)C=1OC(=CC1)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 88.6 mg | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |